
TK216
Vue d'ensemble
Description
TK216 is a small molecule inhibitor designed to target the EWS-FLI1 fusion protein, which is a key driver in Ewing sarcoma, a rare and aggressive form of bone cancer. This compound has shown promise in preclinical and early clinical trials for its ability to disrupt the function of the EWS-FLI1 protein, thereby inhibiting the growth of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TK216 is synthesized through a series of chemical reactions that involve the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic route to accommodate larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency and reliability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
TK216 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain its core structure but exhibit different chemical and biological properties. These derivatives are often studied for their potential therapeutic applications and improved efficacy .
Applications De Recherche Scientifique
TK216 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interactions between small molecules and the EWS-FLI1 protein, providing insights into the design of more effective inhibitors
Biology: This compound is used to investigate the biological pathways involved in Ewing sarcoma and other cancers, helping to identify new therapeutic targets and biomarkers
Medicine: In clinical research, this compound is being evaluated for its efficacy and safety in treating patients with Ewing sarcoma and other cancers driven by ETS-family transcription factors
Industry: This compound serves as a prototype for the development of new anticancer drugs, guiding the design and optimization of similar compounds with improved properties
Mécanisme D'action
TK216 exerts its effects by directly binding to the EWS-FLI1 fusion protein, inhibiting its ability to function as a transcription factor. This disruption leads to the downregulation of genes that are critical for the survival and proliferation of cancer cells. The molecular targets of this compound include the DNA-binding domain of the EWS-FLI1 protein and other interacting proteins involved in the transcriptional regulation of oncogenic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
YK-4-279: A precursor to TK216, YK-4-279 also targets the EWS-FLI1 protein but has different pharmacokinetic properties and potency
Vincristine: Often used in combination with this compound, vincristine is a microtubule destabilizing agent that enhances the anticancer effects of this compound
Uniqueness of this compound
This compound is unique in its ability to directly inhibit the EWS-FLI1 protein, a challenging target due to its lack of enzymatic activity and defined binding pockets. This specificity makes this compound a promising candidate for targeted cancer therapy, particularly for patients with Ewing sarcoma .
Activité Biologique
TK216 is a targeted small-molecule inhibitor developed to disrupt the activity of the E26 transformation-specific (ETS) family of oncoproteins, particularly focusing on the EWS::FLI1 fusion protein prevalent in Ewing sarcoma and other malignancies. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical studies, and associated case studies.
This compound functions by inhibiting the interaction between the EWS::FLI1 fusion protein and RNA helicase A, which is crucial for transcriptional regulation in tumors. By blocking these interactions, this compound induces apoptosis in cancer cells and inhibits tumor growth.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant anti-tumor activity across various leukemia and lymphoma cell lines. The following table summarizes the IC50 values for different leukemic cell lines treated with this compound:
Cell Line | IC50 (µM) |
---|---|
MV4-11 | 0.22 |
REH | 0.50 |
SUP-B15 | 0.94 |
These results indicate that this compound effectively reduces cell viability in a dose-dependent manner while sparing normal peripheral blood mononuclear cells (PBMCs) from significant cytotoxicity .
Induction of Apoptosis
This compound has been shown to induce apoptosis in pediatric leukemia cell lines, as evidenced by increased levels of cleaved PARP and caspase-3 following treatment. Additionally, a notable reduction in Mcl-1 protein levels was observed, further supporting its role in promoting cell death .
Phase 1 Study Overview
The ongoing Phase 1 clinical trial (this compound-01) evaluated the safety, tolerability, pharmacokinetics, and tumor response in patients with relapsed or refractory Ewing sarcoma. The study included 32 patients who had undergone a median of four previous systemic therapies. Key findings from this trial include:
- Maximum Tolerated Dose (MTD): Identified as 220 mg/m²/day for a seven-day regimen.
- Common Side Effects: Myelosuppression (neutropenia), fatigue, nausea, and alopecia were frequently reported.
- Efficacy: Among patients treated at the recommended phase II dose (RP2D), two achieved complete responses, one had a partial response, and 14 exhibited stable disease .
Efficacy in Ewing Sarcoma
In a multicenter Phase I/II trial involving 85 patients with relapsed/refractory Ewing sarcoma, this compound was administered via continuous infusion. Notable outcomes included:
Propriétés
IUPAC Name |
4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNLSHDLKIXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.